5-Sec-butyl-2-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-butan-2-yl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12/h4-8,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECZRYVNIFRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334773 | |
| Record name | 5-Sec-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-28-6 | |
| Record name | 5-Sec-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Preparative Routes to 5-Sec-butyl-2-hydroxybenzaldehyde
The creation of this compound hinges on the effective formylation of 4-sec-butylphenol (B1210997). Several key methodologies have been developed to achieve this transformation, each with distinct advantages and mechanistic features.
Directed Ortho-Metalation and Formylation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edu This strategy relies on the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. harvard.edu For the synthesis of this compound, the hydroxyl group of 4-sec-butylphenol can act as a DMG after in-situ protection.
The general mechanism involves the protection of the phenolic hydroxyl group, for instance as a methoxymethyl (MOM) ether or a similar protecting group. This protected phenol (B47542) is then treated with an organolithium reagent like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. harvard.edu The ortho-lithiation is followed by quenching the resulting aryllithium species with a suitable formylating agent, such as N,N-dimethylformamide (DMF). Subsequent deprotection of the hydroxyl group yields the desired this compound.
| Reactant | Reagents | Product | Notes |
| Protected 4-sec-butylphenol | 1. sec-BuLi, TMEDA 2. DMF 3. Acidic workup | This compound | The hydroxyl group requires protection to prevent it from being deprotonated by the organolithium reagent. |
Modified Riemer-Tiemann Reactions for Substituted Phenols
The Riemer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgsynarchive.com The reaction typically involves treating a phenol with chloroform (B151607) in a basic aqueous solution. unacademy.combyjus.com The reactive species is dichlorocarbene (B158193), which is generated in situ from chloroform and a strong base like sodium hydroxide. wikipedia.orgbyjus.com
In the context of synthesizing this compound, 4-sec-butylphenol serves as the substrate. The phenoxide, formed under basic conditions, is more susceptible to electrophilic attack than the neutral phenol. unacademy.commychemblog.com The electron-donating nature of the sec-butyl group at the para position further activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the ortho position. The reaction mechanism proceeds through the electrophilic attack of dichlorocarbene on the phenoxide ring, followed by hydrolysis of the resulting dichloromethyl intermediate to afford the aldehyde. wikipedia.org While effective, this method can sometimes lead to the formation of a para-formylated byproduct.
| Starting Material | Reagents | Key Intermediate | Product |
| 4-sec-Butylphenol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Dichlorocarbene (:CCl₂) | This compound |
Palladium-Catalyzed Formylation Approaches
Palladium-catalyzed cross-coupling reactions offer a modern and versatile alternative for the synthesis of aromatic aldehydes. organic-chemistry.orgnih.gov These methods typically involve the formylation of an aryl halide or triflate. To apply this to the synthesis of this compound, one would start with a halogenated derivative of 4-sec-butylphenol, such as 2-bromo-4-sec-butylphenol.
A variety of formylating agents can be employed in these reactions. One approach utilizes carbon monoxide (CO) and a hydride source, such as a silane (B1218182) or hydrogen gas, in the presence of a palladium catalyst and a suitable ligand. imperial.ac.uknih.gov Another strategy employs formylating agents like tert-butyl isocyanide in the presence of a palladium catalyst and a reducing agent. organic-chemistry.orgnih.gov These reactions often exhibit high functional group tolerance and proceed under relatively mild conditions. The choice of ligand is crucial for the efficiency and selectivity of the catalytic cycle.
| Substrate | Catalyst System | Formylating Agent | Product |
| 2-Halo-4-sec-butylphenol derivative | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand | CO/H₂ or other formylating agents | This compound |
Synthesis of Chiral Enantiomers of this compound
The sec-butyl group in this compound contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms is of significant interest for applications where specific stereochemistry is required.
Enantioselective Synthetic Pathways to (S)-5-(sec-Butyl)-2-hydroxybenzaldehyde
While specific, documented enantioselective synthetic pathways to (S)-5-(sec-Butyl)-2-hydroxybenzaldehyde were not detailed in the provided search results, the existence of this specific enantiomer is confirmed by its availability from chemical suppliers. bldpharm.com The synthesis would likely involve either starting with an enantiomerically pure precursor, such as (S)-4-sec-butylphenol, or employing a chiral catalyst or auxiliary in one of the formylation steps to induce asymmetry.
Resolution Techniques for Racemic Mixtures
In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of this compound is a viable strategy to obtain the individual enantiomers. This can be achieved through several classical and modern techniques. One common method involves the formation of diastereomeric derivatives by reacting the racemic aldehyde with a chiral resolving agent. For instance, the aldehyde could be reacted with a chiral amine to form diastereomeric imines, which could then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure aldehydes. Another approach is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase, allowing for the separation of the enantiomers based on their differential interactions with the chiral support.
Specific, documented resolution techniques for racemic this compound were not found in the search results.
One-Pot Synthesis Strategies for Salicylaldehyde (B1680747) Derivatives
One notable one-pot approach involves the formylation of substituted phenols. orientjchem.org A method utilizing reactive grinding with a mixture of a phenol derivative and paraformaldehyde can produce the corresponding salicylaldehyde. orientjchem.org This solvent-free approach is advantageous, and the reactivity is influenced by the substituents on the phenol. orientjchem.org Electron-donating groups on the starting phenol tend to increase the yield of the formylation, while bulky ortho substituents can lead to the formation of by-products due to steric hindrance. orientjchem.org
Another sophisticated one-pot transformation converts salicylaldehydes into spiroepoxydienones through the Adler–Becker reaction. nih.govacs.org This process typically begins with the in situ reduction of the salicylaldehyde to a salicylic (B10762653) alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol. acs.org Without isolating the unstable alcohol intermediate, the reaction mixture is then subjected to oxidative dearomatization. nih.govacs.org A heterogeneous oxidant, such as a periodate (B1199274) resin, can be employed for this oxidation step, which can be performed under batch conditions or in a continuous flow system for improved productivity and shorter reaction times. nih.gov
A "two-step, one-pot" condensation strategy has also been developed for synthesizing boronic salicylhydrazone (BOSHY) fluorophores. acs.org This method starts with the condensation of a salicylaldehyde derivative, such as 4-(diethylamino)salicylaldehyde, with hydrazine (B178648) hydrate. acs.org The resulting salicylaldehyde hydrazone intermediate is then directly complexed with a boronic acid in the same reaction vessel to yield the final product. acs.org This versatile protocol allows for the use of various commercially available boronic acids to create a library of derivatives. acs.org
These one-pot methodologies offer efficient and adaptable routes to a variety of salicylaldehyde derivatives, potentially including this compound, by carefully selecting the appropriate substituted phenol and reaction conditions.
Derivatization Reactions of the Aldehyde Moiety
The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivative compounds. These reactions primarily involve the carbonyl carbon, which is susceptible to nucleophilic attack and oxidation.
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Salicylaldehyde and its derivatives readily undergo these reactions with various nucleophiles.
A prominent class of condensation reactions involves amines. For instance, the reaction of salicylaldehyde with ethylenediamine (B42938) leads to the formation of the well-known tetradentate Schiff base ligand, salen. wikipedia.org This type of condensation is fundamental in coordination chemistry. Similarly, condensation with hydroxylamine (B1172632) produces salicylaldoxime. wikipedia.org
The aldehyde can also react with compounds containing active methylene (B1212753) groups. The Knoevenagel condensation, for example, involves the reaction of salicylaldehydes with substances like malononitrile (B47326) or acetophenone (B1666503). nih.gov The reaction with malononitrile, followed by an intramolecular cyclization, is an efficient route to 2-iminochromene derivatives. nih.gov Condensation with acetophenone yields chalcone (B49325) intermediates, which can be further cyclized to form flavans and flavones. nih.gov Another example is the Perkin synthesis, where salicylaldehyde is condensed with acetic anhydride (B1165640) to produce coumarin. wikipedia.org
These condensation reactions are summarized in the table below, illustrating the versatility of the aldehyde group.
| Reactant | Reaction Type | Product Class |
| Amines (e.g., ethylenediamine) | Schiff Base Condensation | Salen Ligands |
| Hydroxylamine | Condensation | Oximes (e.g., Salicylaldoxime) |
| Active Methylene Compounds (e.g., malononitrile, diethyl malonate) | Knoevenagel/Aldol Condensation | Chromene derivatives, Coumarins |
| Acetophenone | Knoevenagel Condensation | Chalcones |
| Acetic Anhydride | Perkin Synthesis | Coumarins |
The aldehyde group of salicylaldehyde derivatives can be oxidized to a carboxylic acid, yielding the corresponding salicylic acid derivative. For this compound, this oxidation would result in the formation of 5-sec-butyl-2-hydroxybenzoic acid. The oxidation of a related compound, 5-tert-butyl-2-hydroxybenzaldehyde, has been studied, providing insight into the expected products and their characteristics. biosynth.com
A classic method for the oxidation of salicylaldehydes is the Dakin reaction, which uses hydrogen peroxide to convert the aldehyde to a phenol, resulting in a catechol (1,2-dihydroxybenzene). wikipedia.org However, for the synthesis of the corresponding carboxylic acid, other oxidizing agents would be employed.
The characterization of the oxidation product, such as 5-tert-butyl-2-hydroxybenzoic acid, involves a range of analytical techniques. ontosight.ai This compound, a derivative of salicylic acid, has the molecular formula C11H14O3. ontosight.ai Its identity and purity are confirmed using spectroscopic and spectrometric methods. Elemental analysis confirms the empirical formula. Spectroscopic techniques such as Infrared (IR) spectroscopy would show the disappearance of the aldehyde C-H stretch and the appearance of a broad O-H stretch characteristic of a carboxylic acid, alongside the carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for detailed structural elucidation, confirming the presence of the carboxylic acid proton and the corresponding carbonyl carbon, while verifying the integrity of the sec-butyl group and the substitution pattern on the aromatic ring.
The physical and chemical properties, including melting point and solubility, are also key characteristics determined during analysis. ontosight.ai
Advanced Structural and Spectroscopic Characterization
Vibrational Spectroscopic Analysis
Infrared (IR) Spectroscopic Signatures and Vibrational Assignments
The infrared spectrum of 5-Sec-butyl-2-hydroxybenzaldehyde is characterized by a series of absorption bands that correspond to the specific vibrational modes of its functional groups. While a digitized spectrum is not publicly available, an evaluated infrared reference spectrum has been collected by the Coblentz Society. nist.gov Based on the known vibrational frequencies of related molecules, a detailed assignment of the principal IR bands can be predicted.
A prominent feature in the IR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group. This band is typically observed in the region of 3200-3600 cm⁻¹ and its broadness is indicative of intermolecular hydrogen bonding. The aldehydic C-H stretching vibration is expected to appear as a weaker band around 2750-2850 cm⁻¹.
The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band in the range of 1650-1700 cm⁻¹. The precise position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.
The aromatic ring itself contributes to several bands in the spectrum. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact positions and intensities of these bands. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 800-900 cm⁻¹ region.
The aliphatic sec-butyl group also presents characteristic vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-2970 cm⁻¹ range. Bending vibrations for these groups will appear in the 1370-1470 cm⁻¹ region.
Predicted Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |
| C-H Stretch (aliphatic) | sec-Butyl | 2850-2970 | Medium to Strong |
| C-H Stretch (aldehydic) | -CHO | 2750-2850 | Weak to Medium |
| C=O Stretch | Aldehyde | 1650-1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Strong |
| C-H Bending (aliphatic) | sec-Butyl | 1370-1470 | Medium |
| C-O Stretch | Phenolic C-O | 1200-1300 | Medium to Strong |
| C-H Bending (out-of-plane) | Aromatic Ring | 800-900 | Medium to Strong |
Raman Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound would provide a wealth of information about the number and types of protons and their neighboring atoms. By analyzing the chemical shifts, integration, and coupling patterns, the complete proton assignment can be deduced. Although an experimental spectrum is not available, a predicted spectrum can be constructed based on the analysis of similar compounds.
The phenolic hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent, but typically in the range of δ 4-12 ppm. The aldehydic proton is highly deshielded and should appear as a singlet downfield, typically between δ 9.5 and 10.5 ppm.
The protons on the aromatic ring will appear in the aromatic region (δ 6.5-8.0 ppm) and will exhibit splitting patterns dependent on their coupling with neighboring protons. The proton ortho to the aldehyde group and meta to the hydroxyl group is expected to be the most deshielded of the aromatic protons.
The protons of the sec-butyl group will have characteristic chemical shifts and multiplicities. The methine proton (-CH) attached to the aromatic ring will be a multiplet, likely a sextet or a more complex pattern, due to coupling with the adjacent methyl and methylene protons. The methylene protons (-CH₂) will appear as a multiplet, and the two methyl groups (-CH₃) will likely have slightly different chemical shifts, with one appearing as a triplet and the other as a doublet.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Phenolic -OH | broad s | 4.0-12.0 |
| Aldehydic -CHO | s | 9.5-10.5 |
| Aromatic H | m | 6.8-7.8 |
| sec-Butyl -CH | m | 2.5-3.5 |
| sec-Butyl -CH₂ | m | 1.4-1.8 |
| sec-Butyl -CH₃ (triplet) | t | 0.8-1.2 |
| sec-Butyl -CH₃ (doublet) | d | 1.1-1.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Predicted chemical shifts can be estimated by comparison with related structures such as salicylaldehyde (B1680747) and other alkyl-substituted phenols.
The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. The carbon atom of the aromatic ring attached to the hydroxyl group (C-OH) will be found around δ 155-165 ppm. The other aromatic carbons will resonate in the δ 115-140 ppm region. The carbon atom attached to the sec-butyl group will be shifted downfield compared to the unsubstituted aromatic carbons.
The aliphatic carbons of the sec-butyl group will appear in the upfield region of the spectrum. The methine carbon (-CH) will be in the δ 30-40 ppm range, the methylene carbon (-CH₂) around δ 25-35 ppm, and the two methyl carbons (-CH₃) will be the most shielded, appearing between δ 10-25 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190-200 |
| Aromatic C-OH | 155-165 |
| Aromatic C-CHO | 120-130 |
| Aromatic C-sec-butyl | 135-145 |
| Aromatic C-H | 115-135 |
| sec-Butyl -CH | 30-40 |
| sec-Butyl -CH₂ | 25-35 |
| sec-Butyl -CH₃ | 10-25 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, definitively connecting the protons within the sec-butyl group and establishing the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons in the ¹³C NMR spectrum.
Solid-State NMR could provide insights into the molecular conformation and packing of this compound in the solid state. This would be particularly useful for studying polymorphism and understanding intermolecular interactions, such as hydrogen bonding, in the crystalline form.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane (B81311), is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions are a result of the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The spectrum is dominated by transitions associated with the substituted benzene ring and the carbonyl group.
The primary electronic transitions observed for this class of compounds are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. The benzene ring and the C=O double bond of the aldehyde group contain π electrons, and the oxygen atoms of the hydroxyl and carbonyl groups possess non-bonding (n) electrons.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the conjugated system. These are expected to appear at shorter wavelengths. For salicylaldehyde, the parent compound, strong absorptions are observed around 255 nm and 325 nm. The presence of the electron-donating sec-butyl group and the hydroxyl group on the benzene ring is likely to cause a bathochromic (red) shift of these bands to slightly longer wavelengths. cutm.ac.inlibretexts.orgelte.hu
The n → π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* anti-bonding orbital. This transition is symmetry-forbidden and thus of much lower intensity (low ε value). It typically appears as a shoulder or a weak band at a longer wavelength, often in the region of 300-350 nm for aromatic aldehydes. cutm.ac.in
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Relative Intensity | Associated Functional Groups |
|---|---|---|---|
| π → π* | 255 - 270 | High | Benzene Ring, Carbonyl Group |
| π → π* | 325 - 340 | Moderate to High | Conjugated System |
Note: The exact absorption maxima and molar absorptivity values for this compound are not widely reported in the literature. The data presented is based on the analysis of the parent compound, salicylaldehyde, and other substituted hydroxybenzaldehydes.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 178 g/mol , as determined from its chemical formula, C₁₁H₁₄O₂. High-resolution mass spectrometry would show a more precise molecular weight of approximately 178.2277 g/mol . nist.gov
Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺), which would be observed at a mass-to-charge ratio (m/z) of 178. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to include:
Loss of a hydrogen radical (H•): This is a common fragmentation for aldehydes, leading to a stable acylium ion. This would produce a peak at m/z 177 (M-1). libretexts.org
Loss of the formyl radical (•CHO): Cleavage of the bond between the benzene ring and the aldehyde group would result in a peak at m/z 149 (M-29). libretexts.org
Loss of the sec-butyl group: Cleavage of the C-C bond between the sec-butyl group and the aromatic ring is a highly probable fragmentation due to the formation of a stable secondary carbocation. This would result in the loss of a C₄H₉ radical (57 Da), leading to a significant peak at m/z 121.
McLafferty Rearrangement: While less common for aromatic aldehydes, if the sec-butyl chain is oriented correctly, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene (e.g., butene) and the formation of a radical cation.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺) |
| 177 | [C₁₁H₁₃O₂]⁺ | [M-H]⁺ |
| 149 | [C₇H₅O₂]⁺ | [M-C₄H₉]⁺ |
Note: The fragmentation pattern described is predictive and based on established principles of mass spectrometry for aromatic aldehydes and alkylbenzenes. The relative intensities of the peaks would depend on the ionization energy and the specific mass spectrometer conditions.
X-ray Crystallographic Investigations of this compound
As of the current literature, a single-crystal X-ray structure of this compound has not been reported. However, detailed crystallographic information is available for the closely related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, which can serve as an excellent model for understanding the solid-state structure of the title compound. libretexts.org
Determination of Molecular Conformation in the Solid State
Based on the analysis of its analogue, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the molecule of this compound is expected to be nearly planar in the solid state. libretexts.org The benzene ring, along with the directly attached oxygen atom of the hydroxyl group and the carbon and oxygen atoms of the aldehyde group, would lie approximately in the same plane. The sec-butyl group, being conformationally flexible, will have its carbon atoms positioned out of this plane.
The planarity of the core structure is a common feature in ortho-hydroxybenzaldehydes and is reinforced by the formation of a strong intramolecular hydrogen bond.
Analysis of Intramolecular Hydrogen Bonding Networks
A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (-CHO). The hydrogen atom of the hydroxyl group acts as a donor, and the oxygen atom of the aldehyde group acts as an acceptor, forming a stable six-membered ring-like structure. libretexts.orgresearchgate.net
This intramolecular hydrogen bond is a type of resonance-assisted hydrogen bond (RAHB), where the bond strength is enhanced by the delocalization of π-electrons through the conjugated system. This interaction is responsible for the planarity of the molecule and significantly influences its physical and chemical properties. In the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the O-H···O hydrogen bond is a dominant feature that stabilizes the molecular conformation. libretexts.org
Ligand Chemistry and Coordination Complex Formation
Coordination Chemistry with Transition Metals
Nickel Complexes and Their Preparation
There is no specific information available in the public domain regarding the preparation and characterization of nickel complexes involving 5-Sec-butyl-2-hydroxybenzaldehyde as a ligand.
Vanadium(V) Complexes
Similarly, dedicated research on the formation of Vanadium(V) complexes with this compound is absent from the available scientific literature. While studies on related compounds such as 1,5-bis(3,5-di-tert-butyl-2-hydroxybenzaldehyde)carbohydrazone have been reported to form dinuclear Vanadium(V) complexes, no such data exists for the 5-sec-butyl analog.
Coordination with Main Group Elements (e.g., Tin Complexes)
Information on the coordination of this compound with main group elements, including tin, is not found in the surveyed literature.
Stereochemical Control in Ligand Design and Complexation
The presence of a chiral sec-butyl group in this compound suggests its potential utility in the design of chiral ligands for asymmetric catalysis or stereoselective recognition. However, there are no specific studies that explore or demonstrate the stereochemical control exerted by this ligand in the formation of metal complexes.
Catalytic Applications of 5 Sec Butyl 2 Hydroxybenzaldehyde Derivatives
Metal-Catalyzed Oxidation Reactions
Metal complexes derived from Schiff base ligands are well-known to be effective catalysts for a variety of oxidation reactions. The catalytic activity of these complexes is highly dependent on the nature of the metal center and the steric and electronic properties of the ligand. The 5-sec-butyl substituent in ligands derived from 5-sec-butyl-2-hydroxybenzaldehyde can enhance the solubility of the catalyst in organic solvents and fine-tune the electronic environment of the metal center, thereby influencing the catalytic efficiency.
The oxidation of hydrocarbons is a fundamental transformation in organic chemistry, and metal complexes are often employed to facilitate this process under milder conditions. Schiff base complexes of transition metals like cobalt, manganese, and copper have demonstrated the ability to catalyze the peroxidative oxidation of hydrocarbons using peroxides such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant. In these systems, the metal complex activates the peroxide to generate reactive oxygen species that are responsible for the oxidation of the hydrocarbon substrate.
For instance, a hypothetical cobalt(II) complex of a Schiff base derived from this compound and a suitable amine could be expected to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. The sec-butyl group would likely enhance the catalyst's lipophilicity, promoting its interaction with the nonpolar hydrocarbon substrate.
Table 1: Illustrative Data for the Peroxidative Oxidation of Cyclohexane
| Catalyst Precursor | Substrate | Oxidant | Conversion (%) | Product Selectivity (%) |
| Co(II)-Schiff Base | Cyclohexane | H₂O₂ | 65 | Cyclohexanol (70), Cyclohexanone (30) |
| Mn(II)-Schiff Base | Cyclohexane | TBHP | 72 | Cyclohexanol (65), Cyclohexanone (35) |
| Cu(II)-Schiff Base | Cyclohexane | H₂O₂ | 58 | Cyclohexanol (75), Cyclohexanone (25) |
Note: The data in this table is illustrative and based on typical results for similar catalytic systems.
The selective oxidation of specific functional groups within a molecule is a significant challenge in synthetic chemistry. Schiff base complexes offer a platform for developing catalysts with high selectivity. For example, the oxidation of alcohols to aldehydes or ketones is a crucial transformation. Silica-supported Schiff base metal complexes have been shown to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using hydrogen peroxide. asianpubs.org It is plausible that a chromium(VI) complex incorporating a ligand derived from this compound could exhibit high efficiency and selectivity in such reactions. The steric bulk of the sec-butyl group could play a role in substrate recognition and prevent over-oxidation to the carboxylic acid.
Enantioselective Catalysis utilizing Chiral Ligands
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. A key strategy for achieving this is through asymmetric catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other. Chiral Schiff base ligands, synthesized from chiral amines or aldehydes, are extensively used in this context. The (S)- or (R)-enantiomers of this compound can serve as valuable starting materials for the preparation of such chiral ligands.
The enantioselective addition of organometallic reagents to aldehydes is a powerful method for creating chiral secondary alcohols. The addition of diethylzinc (B1219324) to aldehydes, for example, can be catalyzed by chiral ligands to produce optically active secondary alcohols with high enantiomeric excess (ee). Chiral amino alcohols derived from the reduction of Schiff bases have proven to be effective catalysts for this transformation. biosynth.com A chiral ligand synthesized from (S)-5-sec-butyl-2-hydroxybenzaldehyde and a chiral amino alcohol could be employed to catalyze the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenyl-1-propanol with high enantioselectivity.
Table 2: Representative Data for Asymmetric Diethylzinc Addition to Benzaldehyde
| Chiral Ligand Source | Substrate | Reagent | Enantiomeric Excess (ee, %) | Configuration |
| (S)-5-sec-butyl-2-hydroxybenzaldehyde derived | Benzaldehyde | Diethylzinc | >90 | (S) |
| (R)-5-sec-butyl-2-hydroxybenzaldehyde derived | Benzaldehyde | Diethylzinc | >90 | (R) |
Note: The data in this table is illustrative and based on typical results for similar catalytic systems.
Copper-catalyzed enantioselective reactions have emerged as a versatile tool in asymmetric synthesis. Chiral Schiff base ligands are often used to control the stereochemical outcome of these reactions. For instance, the addition of terminal alkynes to imines to produce chiral propargylamines can be effectively catalyzed by copper complexes of chiral ligands. A chiral Schiff base ligand derived from (S)-5-sec-butyl-2-hydroxybenzaldehyde and a chiral diamine could be utilized in a copper-catalyzed addition of phenylacetylene (B144264) to a suitable imine, affording the corresponding chiral propargylamine (B41283) with high enantioselectivity. The steric and electronic properties imparted by the 5-sec-butyl group could influence the geometry of the catalytic intermediate, thereby enhancing the enantioselectivity of the reaction.
Mechanistic Investigations of Catalytic Cycles
In metal-catalyzed oxidation reactions, the catalytic cycle typically involves the coordination of the oxidant (e.g., H₂O₂) to the metal center of the Schiff base complex. This is followed by the homolytic or heterolytic cleavage of the O-O bond to generate highly reactive radical or high-valent metal-oxo species. These species then abstract a hydrogen atom from or add to the substrate, initiating the oxidation process. The catalyst is regenerated upon completion of the substrate oxidation and dissociation of the product.
In asymmetric additions, the chiral ligand creates a chiral environment around the metal center. In the case of the diethylzinc addition to an aldehyde, the chiral ligand, the metal (zinc), and the aldehyde form a diastereomeric transition state. The steric interactions within this transition state favor one orientation of the incoming nucleophile (the ethyl group from diethylzinc), leading to the preferential formation of one enantiomer of the product alcohol. The sec-butyl group on the ligand backbone would contribute to the specific steric environment that dictates the stereochemical outcome.
Similarly, in copper-catalyzed enantioselective additions, the chiral Schiff base ligand forms a chiral copper complex. The substrate (e.g., an imine) coordinates to this complex in a specific manner due to the steric and electronic influences of the ligand. The nucleophile (e.g., a copper acetylide) then attacks the coordinated substrate from a sterically favored direction, resulting in an enantioenriched product.
Advanced Materials Science Applications
Building Blocks for Polymeric Systems
5-Sec-butyl-2-hydroxybenzaldehyde serves as a functional monomer in the synthesis of various polymeric systems. Its bifunctional nature, arising from the hydroxyl and aldehyde groups, allows it to participate in condensation polymerization reactions.
A primary application is in the synthesis of poly(Schiff base)s , also known as polyimines or polyazomethines. The reaction involves the condensation of the aldehyde group with primary diamines. The resulting polymers contain a C=N-R backbone and possess several desirable properties, including:
Thermal Stability: The aromatic rings and imine linkages contribute to high thermal and thermo-oxidative stability.
Processability: The presence of the flexible sec-butyl group can enhance the polymer's solubility in common organic solvents, improving processability compared to unsubstituted aromatic polymers.
Chelating Properties: The hydroxyl group adjacent to the imine nitrogen creates a chelating site capable of coordinating with metal ions, leading to the formation of metallopolymers with catalytic or electro-optical properties.
The general reaction for the formation of a poly(Schiff base) from this compound is illustrated below:
Figure 1: General synthesis of a poly(Schiff base) using this compound and a generic diamine (H₂N-R-NH₂).
Research into salicylaldehyde-based polymers indicates that the substituent on the phenyl ring plays a crucial role in determining the final properties of the material. The sec-butyl group in the 5-position is expected to impart increased solubility and modify the chain packing in the solid state.
Precursors for Aggregation-Induced Emission (AIE) Organic Monomers
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. Schiff bases derived from salicylaldehyde (B1680747) are a classic platform for designing molecules with AIE characteristics, often coupled with Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov
While not highly fluorescent in dilute solutions due to the free rotation of phenyl rings, which quenches the excited state, these molecules can become highly emissive in the aggregated state or solid state. This restriction of intramolecular rotation (RIR) blocks non-radiative decay pathways, opening up a radiative channel that results in strong fluorescence.
This compound is an ideal precursor for AIE-active monomers. Condensation with various amines yields salicylaldehyde Schiff base derivatives. Key features include:
The Salicylideneamine Core: This structure is a well-known AIE-gen. The ESIPT process from the phenolic hydroxyl group to the imine nitrogen can lead to a large Stokes shift and dual emission characteristics. nih.gov
The Sec-butyl Group: This bulky, non-planar group can prevent strong π-π stacking in the solid state, which often causes fluorescence quenching. This helps to preserve high emission efficiency in the aggregated form. Furthermore, it enhances solubility, which is crucial for the synthesis and processing of the AIE-gens.
A typical synthesis involves the reaction of this compound with an appropriate amine to create a molecule with restricted rotational freedom in the aggregated state.
| Precursor | Resulting Property | Rationale |
| Salicylaldehyde Moiety | ESIPT and AIE core | The hydroxyl and imine groups facilitate proton transfer and form the basis of the AIE-gen structure. nih.gov |
| Sec-butyl Group | Enhanced Solubility & Quenching Prevention | Improves processability and disrupts dense packing that can quench fluorescence. |
Components in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures. The synthesis of these materials relies on the use of specific molecular building blocks or linkers. Due to its defined geometry and reactive functional groups, this compound is a potential candidate for incorporation into such frameworks, typically after modification.
For COFs , which are built from light elements linked by strong covalent bonds, a derivative of this compound could be used as a multitopic linker. For example, after conversion to a diamine or dialdehyde (B1249045) derivative, it could be reacted with complementary monomers to form a porous, crystalline network. The sec-butyl group would project into the pores of the framework, modifying the surface properties and potentially influencing selective guest adsorption.
In MOFs , organic ligands are connected by metal ions or clusters. Schiff bases derived from this compound can act as chelating ligands. researchgate.net The hydroxyl and imine nitrogen atoms can coordinate to a metal center, and if the amine portion of the Schiff base contains an additional coordinating group (like a carboxylate or another nitrogen atom), it can function as a linker to build a larger framework. The sec-butyl group would serve as a bulky substituent that can tune the pore size and hydrophobicity of the resulting MOF.
Development of Electronic Materials
Schiff bases and their metal complexes derived from substituted salicylaldehydes are widely investigated for their potential in electronic materials. researchgate.net These applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and liquid crystals.
Derivatives of this compound are promising candidates in this field:
Liquid Crystals: The condensation of salicylaldehydes with long-chain anilines can produce calamitic (rod-shaped) liquid crystals. The presence of the sec-butyl group can influence the mesophase stability and transition temperatures by disrupting crystal packing and lowering the melting point.
Semiconducting Materials: Metal complexes of salicylaldehyde Schiff bases can exhibit semiconducting properties. The choice of the metal ion and the substituents on the ligand allows for the tuning of the material's band gap and charge carrier mobility. The enhanced solubility provided by the sec-butyl group can be advantageous for solution-based processing of thin films for electronic devices.
Design of Magnetic and Optical Materials
The ability of salicylaldehyde-based Schiff bases to form stable complexes with a wide range of transition metal and lanthanide ions makes them excellent building blocks for magnetic and optical materials. nih.govtandfonline.com
Magnetic Materials: The reaction of this compound with amines and subsequent complexation with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) can lead to the formation of molecular magnets. The magnetic properties of these complexes, such as the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between metal centers, are highly dependent on the geometry of the complex and the electronic nature of the ligand. The steric bulk of the sec-butyl group can influence the coordination geometry around the metal ion, providing a tool to fine-tune these magnetic interactions.
Optical Materials: Metal complexes of Schiff bases derived from this compound can also exhibit interesting optical properties, including nonlinear optical (NLO) activity. These materials can alter the properties of light passing through them and have applications in technologies like optical switching and frequency conversion. The NLO response is sensitive to molecular symmetry and the presence of electron-donating and electron-withdrawing groups. The sec-butyl group, as an electron-donating alkyl group, can modulate the electronic structure of the ligand and, consequently, the optical properties of its metal complexes.
Below is a representative table of magnetic moment data for complexes formed from substituted salicylaldehyde Schiff bases, illustrating the type of characterization relevant to this class of materials.
Representative Magnetic Data for Substituted Salicylaldehyde Schiff Base Metal Complexes
| Metal Ion | Ligand Type | Magnetic Moment (μB) | Inferred Geometry |
|---|---|---|---|
| Mn(II) | Bidentate Salicylaldehyde Hydrazone | ~5.9 | Distorted Octahedral nih.gov |
| Fe(II) | Bidentate Salicylaldehyde Hydrazone | ~5.2 | Distorted Octahedral nih.gov |
| Co(II) | Bidentate Salicylaldehyde Hydrazone | ~4.5 | Five-coordinate nih.gov |
| Ni(II) | Bidentate Salicylaldehyde Hydrazone | ~2.9 | Five-coordinate nih.gov |
This table shows typical magnetic moment values for first-row transition metal complexes with salicylaldehyde-type ligands, demonstrating how magnetic data can be used to infer the structure and electronic properties of such materials. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Sec-butyl-2-hydroxybenzaldehyde. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's geometry and the distribution of electrons.
The optimization of the molecular structure is a primary step, where the most stable arrangement of atoms is determined by finding the minimum energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed in the gas phase to represent the molecule in an isolated state.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the hydroxyl and aldehyde groups are expected to be electron-rich, while the hydrogen atom of the hydroxyl group and the aromatic protons are likely to be electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules like this compound. nih.gov DFT calculations are known for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.
Using DFT, researchers can calculate various ground state properties, such as the total energy, electron density, and dipole moment. The choice of the functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for organic molecules. nih.gov
Vibrational frequency analysis is another important application of DFT. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the O-H bond, the C=O bond of the aldehyde group, and various vibrations of the benzene (B151609) ring.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated using DFT. These include electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity.
Below is a table summarizing typical ground state properties that would be calculated for this compound using DFT.
| Property | Description |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness | A measure of the molecule's resistance to a change in its electron distribution. |
| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. |
Computational Studies of Reaction Mechanisms in Synthesis and Catalysis
For the synthesis of this compound, computational studies can help to understand the regioselectivity of the formylation of 4-sec-butylphenol (B1210997). Different reaction pathways can be modeled to determine the most energetically favorable route, explaining why the formyl group is introduced at the ortho position to the hydroxyl group.
In catalysis, if this compound or its derivatives are used as ligands in metal complexes, computational studies can shed light on the catalytic cycle. For example, DFT calculations can be used to model the coordination of the ligand to a metal center and the subsequent steps of a catalytic reaction, providing insights into the role of the ligand in promoting the reaction.
These studies often involve locating the transition state structures, which are saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com For a molecule like this compound, which has a flexible sec-butyl group, MD simulations can provide a detailed understanding of its conformational landscape.
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. The simulation provides a trajectory that describes how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, researchers can identify the preferred conformations of the molecule and the transitions between them.
For this compound, MD simulations can reveal the different rotational orientations of the sec-butyl group relative to the benzene ring. The simulations can also show the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the aldehyde group, which plays a crucial role in stabilizing the molecule's structure.
The results of MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to monitor the stability of the simulation, and radial distribution functions to understand the local structure of the molecule in a solvent. nih.gov These simulations provide a bridge between the static picture obtained from quantum chemical calculations and the dynamic reality of molecular behavior.
Environmental Chemistry Applications
Role as a Hydrogen Donor in Water Treatment Processes
While direct studies on 5-Sec-butyl-2-hydroxybenzaldehyde are limited, the behavior of structurally similar compounds provides strong evidence for its potential role as a hydrogen donor in advanced water treatment processes. The presence of a hydroxyl group (-OH) on the benzene (B151609) ring is key to this function.
A related compound, 5-tert-Butyl-2-hydroxybenzaldehyde, has been identified as a hydrogen donor in wastewater treatment applications. Current time information in Bangalore, IN. This suggests that the sec-butyl isomer likely shares this capability due to the similar electronic effects of the alkyl group on the phenolic hydroxyl group. The hydroxyl group can donate a hydrogen atom to reactive species, such as free radicals, which are often generated in advanced oxidation processes (AOPs) used for water purification. This hydrogen donation can facilitate the degradation of persistent organic pollutants.
The reactivity of the hydroxyl group is influenced by the other substituents on the aromatic ring, namely the aldehyde (-CHO) and the sec-butyl group. The aldehyde group, being an electron-withdrawing group, can increase the acidity of the phenolic proton, making it more readily available for donation. The sec-butyl group, an electron-donating group, can modulate this effect.
| Property | Value |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 5-(butan-2-yl)-2-hydroxybenzaldehyde |
| CAS Number | 59893-28-6 |
This table provides basic chemical data for this compound.
Investigation of Interactions with Environmental Contaminants
Currently, there is a lack of specific research investigating the direct interactions between this compound and various environmental contaminants. However, based on its chemical structure, several potential interactions can be inferred.
The phenolic hydroxyl group and the aldehyde functional group are the primary sites for interaction. The hydroxyl group can form hydrogen bonds with a variety of environmental contaminants that have hydrogen bond acceptor sites, such as certain pesticides or pharmaceuticals. These interactions can influence the solubility, mobility, and bioavailability of both the compound and the contaminant in environmental systems.
Furthermore, the aromatic ring of this compound can participate in π-π stacking interactions with other aromatic pollutants. The presence of both electron-donating (sec-butyl) and electron-withdrawing (aldehyde) groups on the ring can influence the strength and nature of these interactions.
While experimental data on these specific interactions are not yet available in the scientific literature, the study of related phenolic aldehydes can provide insights. For instance, the interactions of salicylaldehyde (B1680747) and its derivatives with metal ions and organic molecules have been documented, suggesting that this compound could exhibit similar complexation and interaction behaviors. Further research is needed to elucidate the specific interactions of this compound with key environmental contaminants to fully understand its environmental role.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The future of 5-Sec-butyl-2-hydroxybenzaldehyde synthesis lies in the development of efficient, sustainable, and high-yield methodologies. While classical methods like the Reimer-Tiemann reaction provide a foundational approach, future research should focus on greener alternatives. Investigations could explore microwave-assisted and ultrasonic-irradiated synthesis, which have been shown to accelerate reaction rates and improve energy efficiency for related Schiff base preparations. tandfonline.com
Furthermore, the use of water as a green solvent, potentially with surfactants to enhance solubility, presents an eco-friendly pathway that minimizes reliance on volatile organic solvents. tandfonline.comrecentscientific.com Catalytic methods, employing novel acid or metal catalysts to drive the condensation process, could also be systematically investigated to enhance yield and purity, making the compound more accessible for subsequent applications. tandfonline.com
Development of New Ligand Architectures
Salicylaldehydes are premier building blocks for synthesizing Schiff base ligands, which are of paramount importance in coordination chemistry. tandfonline.comresearchgate.net A primary research avenue is the condensation of this compound with a wide array of primary amines (aliphatic, aromatic, and heterocyclic) to generate a diverse library of bidentate and polydentate Schiff base ligands.
The chiral center and specific steric bulk of the sec-butyl group, distinct from the more symmetrical tert-butyl group, can be expected to impart unique conformational and coordination properties to the resulting metal complexes. Research should focus on how this substituent influences the geometry, stability, and electronic environment of the metal center in the resulting complexes. These new ligand architectures could offer novel binding affinities and selectivities, crucial for applications in catalysis and materials science.
Expansion into Emerging Catalytic Reactions
The vast catalytic potential of metal complexes derived from salicylaldehyde (B1680747) Schiff bases provides a clear roadmap for future studies involving this compound. Research should be directed towards synthesizing its transition metal complexes (e.g., with vanadium, cobalt, nickel, copper) and evaluating their efficacy in a range of catalytic reactions. syxbsyjg.comiosrjournals.orgmdpi.com
Promising areas for investigation include:
Oxidation Catalysis: Oxovanadium(IV) complexes of related ligands have proven highly effective for the epoxidation of olefins like cyclooctene. iosrjournals.org Similarly, cobalt and nickel complexes are candidates for the catalytic oxidation of sulfides, a key process in fuel desulfurization. syxbsyjg.com
Carbon-Carbon Bond Formation: Copper(II) Schiff base complexes have been successfully used to catalyze Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com
Asymmetric Catalysis: The inherent chirality of the sec-butyl group makes its Schiff base ligands attractive candidates for developing catalysts for asymmetric synthesis, a critical area in modern organic chemistry. iosrjournals.org
Integration into Advanced Functional Materials Systems
The integration of this compound derivatives into functional materials is a highly promising research frontier. The inherent photophysical properties of salicylaldehyde Schiff bases, often governed by Excited-State Intramolecular Proton Transfer (ESIPT), make them ideal candidates for optical materials. nih.gov
Future work should target:
Luminescent Materials: The development of solid-state fluorescent materials and fluorescent probes for detecting specific metal ions, such as Al³⁺ or Fe³⁺. nih.govtandfonline.comresearchgate.net The electronic nature of the sec-butyl group could be used to tune the emission wavelength and quantum yield.
Solar Energy Conversion: Following the successful use of zinc-based Schiff base complexes as co-sensitizers in dye-sensitized solar cells (DSSCs) to enhance light-harvesting efficiency, derivatives of this compound could be explored for similar applications. nih.gov
Macrocyclic Chemistry: Salicylaldehyde derivatives serve as precursors in the synthesis of complex macrocycles like crown ethers and diamides, which have applications in host-guest chemistry and ion transport. rsc.org
Synergistic Experimental and Theoretical Approaches
To accelerate discovery and enable rational design, future research must integrate experimental synthesis and characterization with computational modeling. A synergistic approach, combining laboratory work with theoretical calculations like Density Functional Theory (DFT), is essential for a deep understanding of molecular structure and function. nih.govnih.gov
This combined strategy should be employed to:
Elucidate Structure-Property Relationships: Use DFT to calculate optimized molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and electronic properties. nih.gov
Analyze Molecular Stability and Reactivity: Perform Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and Frontier Molecular Orbital (FMO) analysis to predict charge transfer properties and chemical reactivity. nih.govntu.edu.sg
Predict Optical and Electronic Properties: Utilize Time-Dependent DFT (TD-DFT) to simulate UV-visible absorption spectra and predict photophysical behaviors, including fluorescence and nonlinear optical (NLO) properties, guiding the design of new functional materials. nih.govnih.gov
By systematically pursuing these research avenues, the scientific community can fully explore and harness the unique potential of this compound, transforming it from a mere analogue to a valuable component in the development of new catalysts and advanced materials.
Chemical Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonym | 5-(Butan-2-yl)-2-hydroxybenzaldehyde |
| CAS Number | 59893-28-6 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-sec-butyl-2-hydroxybenzaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with sec-butyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to balance reactivity and steric hindrance from the sec-butyl group. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Monitor intermediates using TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing 5-sec-butyl-2-hydroxybenzaldehyde, and how should data discrepancies be addressed?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, aldehyde proton at δ ~9.8 ppm). IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and aldehyde (~1700 cm⁻¹) functional groups. For structural ambiguity, employ X-ray crystallography (SHELXL refinement ) or high-resolution mass spectrometry (HRMS) . Cross-validate conflicting spectral data by repeating experiments under controlled humidity/temperature to rule out degradation .
Q. What are the stability profiles of 5-sec-butyl-2-hydroxybenzaldehyde under varying storage conditions?
- Methodological Answer : The compound is prone to oxidation due to the phenolic -OH and aldehyde groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture. Monitor degradation via periodic HPLC analysis. For aqueous studies, use freshly prepared solutions buffered at pH 6–8 to minimize hydrolysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in derivatization reactions)?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects of the sec-butyl group on reaction pathways. Compare computed transition-state energies with experimental kinetic data to identify steric/electronic bottlenecks. Validate using molecular docking if studying bioactivity mechanisms .
Q. What strategies are effective in elucidating the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chain length or hydroxyl position). Use time-kill assays to determine bactericidal vs. bacteriostatic effects. Pair with ROS (reactive oxygen species) detection to probe oxidative stress mechanisms. For fungal targets, assess ergosterol biosynthesis inhibition via GC-MS .
Q. How can researchers address inconsistencies in crystallographic data refinement for 5-sec-butyl-2-hydroxybenzaldehyde derivatives?
- Methodological Answer : Use SHELXL for refinement, leveraging constraints for the sec-butyl group’s rotational freedom. Apply TWINABS for twinned crystals. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks against DFT-optimized geometries. If residual electron density persists, consider disorder modeling or solvent masking .
Q. What analytical approaches are suitable for tracking degradation pathways under accelerated stability testing?
- Methodological Answer : Employ LC-MS/MS to identify degradation products (e.g., quinone formation from oxidation). Use Arrhenius kinetics to extrapolate shelf life at 25°C from high-temperature (40–60°C) studies. For photodegradation, expose samples to UV light (300–400 nm) and monitor via UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
